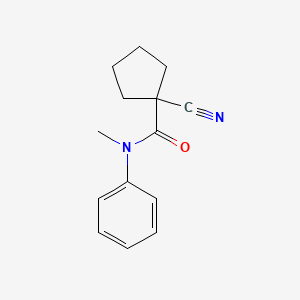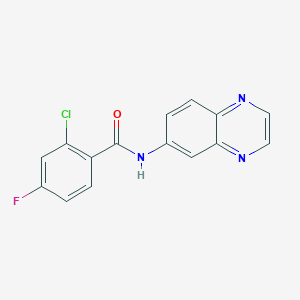
3-(6-methyl-2,3-dihydroindole-1-carbonyl)-1H-pyridin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(6-methyl-2,3-dihydroindole-1-carbonyl)-1H-pyridin-2-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug development. This compound is also known as MI-2, and it belongs to the class of small molecules that target the MDM2-p53 interaction. The MDM2-p53 interaction plays a crucial role in regulating the activity of the tumor suppressor protein p53, which is known to be mutated in various types of cancer. The inhibition of the MDM2-p53 interaction by MI-2 has shown promising results in preclinical studies, making it a potential candidate for cancer therapy.
Mechanism of Action
The mechanism of action of MI-2 involves the disruption of the MDM2-p53 interaction. MDM2 is an E3 ubiquitin ligase that targets p53 for degradation. The binding of MDM2 to p53 also inhibits its transcriptional activity. MI-2 binds to the hydrophobic pocket of MDM2, which is responsible for its interaction with p53. This binding prevents the interaction of MDM2 with p53, leading to the stabilization and activation of p53.
Biochemical and Physiological Effects:
The biochemical and physiological effects of MI-2 have been studied in various preclinical models. MI-2 has been shown to induce cell cycle arrest and apoptosis in cancer cells. The activation of p53 by MI-2 also leads to the upregulation of various genes involved in DNA repair and apoptosis. MI-2 has also been shown to inhibit the migration and invasion of cancer cells, which are crucial steps in the metastatic process.
Advantages and Limitations for Lab Experiments
The advantages of using MI-2 in lab experiments include its high specificity for the MDM2-p53 interaction, which reduces the off-target effects. MI-2 has also shown promising results in preclinical models, making it a potential candidate for cancer therapy. The limitations of using MI-2 in lab experiments include its low solubility in water, which can affect its bioavailability. The synthesis of MI-2 also involves several steps, which can affect its yield and purity.
Future Directions
There are several future directions for the research on MI-2. One possible direction is to optimize the synthesis method of MI-2 to improve its yield and purity. Another direction is to study the pharmacokinetics and pharmacodynamics of MI-2 in preclinical models to determine its optimal dosage and administration route. The combination of MI-2 with other anticancer agents is also a possible direction for future research. The development of MI-2 analogs with improved properties is also a potential direction for future research. Overall, the research on MI-2 has shown promising results, making it a potential candidate for cancer therapy.
Synthesis Methods
The synthesis of 3-(6-methyl-2,3-dihydroindole-1-carbonyl)-1H-pyridin-2-one involves several steps. The first step involves the preparation of 6-methyl-2,3-dihydroindole-1-carboxylic acid, which is then converted to the corresponding acid chloride. The acid chloride is then reacted with 2-amino-pyridine in the presence of a base to obtain the final product, MI-2. The overall yield of this synthesis method is around 15%, and the purity of the final product can be improved by using column chromatography.
Scientific Research Applications
The potential applications of MI-2 in cancer therapy have been extensively studied in preclinical models. MI-2 has been shown to inhibit the growth of various types of cancer cells, including breast, lung, and colon cancer cells. The mechanism of action of MI-2 involves the inhibition of the MDM2-p53 interaction, which leads to the stabilization and activation of p53. The activation of p53 induces cell cycle arrest and apoptosis, which ultimately leads to the death of cancer cells.
properties
IUPAC Name |
3-(6-methyl-2,3-dihydroindole-1-carbonyl)-1H-pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2/c1-10-4-5-11-6-8-17(13(11)9-10)15(19)12-3-2-7-16-14(12)18/h2-5,7,9H,6,8H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJOKICKAXJULDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(CCN2C(=O)C3=CC=CNC3=O)C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(6-methyl-2,3-dihydroindole-1-carbonyl)-1H-pyridin-2-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[1-(4-chlorophenyl)pyrazol-4-yl]-3H-benzimidazole-5-carboxylic acid](/img/structure/B7544952.png)

![1-[1-Methyl-5-(3-methylpiperidine-1-carbonyl)pyrrol-3-yl]ethanone](/img/structure/B7544960.png)
![[4-[(Dimethylamino)methyl]phenyl]-pyrrolidin-1-ylmethanone](/img/structure/B7544970.png)

![N-[cyclopentyl(thiophen-2-yl)methyl]-1-[(1-methylimidazol-2-yl)methyl]piperidine-4-carboxamide](/img/structure/B7544980.png)
![2,3-Dihydro-1,4-benzodioxin-3-yl-[4-(5-methylfuran-2-carbonyl)piperazin-1-yl]methanone](/img/structure/B7544983.png)
![2-methyl-N-[3-oxo-3-[[1-(pyridine-4-carbonyl)piperidin-4-yl]amino]propyl]cyclopropane-1-carboxamide](/img/structure/B7544998.png)
![2,3-Dihydro-1,4-benzodioxin-3-yl-[4-(3-methylthiophene-2-carbonyl)piperazin-1-yl]methanone](/img/structure/B7545003.png)


![N-[4-[(5-pyridin-2-yl-1H-1,2,4-triazol-3-yl)carbamoyl]phenyl]pyridine-2-carboxamide](/img/structure/B7545019.png)
![2-(difluoromethoxy)-N-[1-(2,4-difluorophenyl)ethyl]-3-methoxybenzamide](/img/structure/B7545026.png)
